5-hydrazino-1-phenyl-1H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

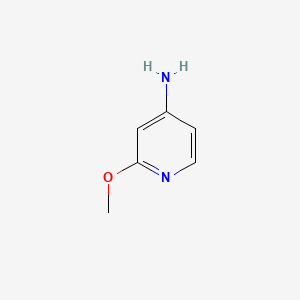

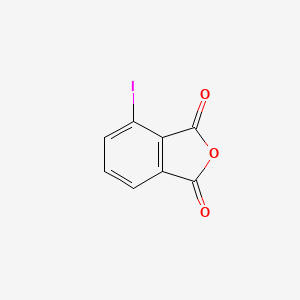

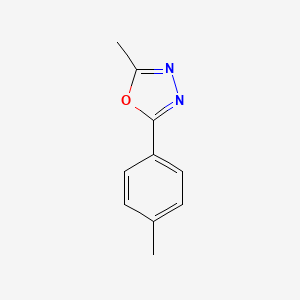

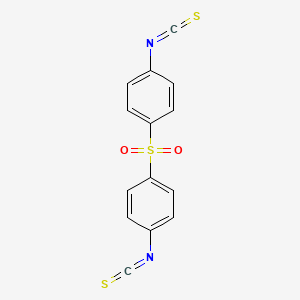

5-hydrazino-1-phenyl-1H-tetrazole is a compound with the molecular formula C7H8N6 . It is a nitrogen-rich compound that has been studied for its potential applications in various fields .

Synthesis Analysis

High-density energetic salts that contain nitrogen-rich anions and the 5-hydrazino-1H-tetrazolium cation were synthesized . The synthesis involved vibrational spectroscopy (IR), multinuclear (1H, 13C) NMR spectroscopy, elemental analysis, differential scanning calorimetry (DSC), and impact sensitivity .Molecular Structure Analysis

The molecular weight of 5-hydrazino-1-phenyl-1H-tetrazole is 176.18 g/mol . The InChI code for this compound is InChI=1S/C7H8N6/c8-9-7-10-11-12-13(7)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12) .Chemical Reactions Analysis

The compound has been found to form extensive hydrogen bonding interactions between the cations and anions, forming a complex 3D network . This contributes greatly to the high density of the 5-hydrazinotetrazolium salts .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 81.6 Ų and a complexity of 157 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound is also characterized by a rotatable bond count of 2 .科学的研究の応用

Corrosion Inhibition

5-Phenyl-1H-tetrazole (PT) has been found to be an effective inhibitor against copper-alloy corrosion in NaCl 3 wt% . The inhibition efficiencies of PT (94.7–96.1%) are comparable to those of the most used and toxic 1H-Benzotriazole (BTA), with the advantage that PT acts at a much lower concentration .

Sustainable Protection of Cu-Alloys

PT is a non-toxic compound that offers sustainable protection for Cu-alloys . It’s a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion .

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including 5-Phenyl-1H-tetrazole, play a very important role in medicinal and pharmaceutical applications . They can be synthesized in eco-friendly approaches with good to excellent yields .

Anti-Cancer Agents

Tetrazole fragmented molecules, including 5-Phenyl-1H-tetrazole, have been evaluated as anti-cancer agents as inhibitors of cyclooxygenase .

Treatment of Hyperuricemia

5-Phenyl-1H-tetrazole has been considered as a drug candidate for treating hyperuricemia as an inhibitor of xanthine oxidoreductase (XOR) .

Treatment of Diabetes

5-Phenyl-1H-tetrazole has also been considered for treating diabetes as inhibitors of α-amylase and non-enzymatic glycation .

Aluminum Corrosion Inhibition

1-Phenyl-1H-tetrazole-5-thiol, a derivative of 5-Phenyl-1H-tetrazole, is an effective inhibitor of aluminum corrosion in 1M HCl solution .

Synthesis of Oxacyclic Building Blocks

1-Phenyl-1H-tetrazole-5-thiol was used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .

Safety and Hazards

将来の方向性

The compound has been studied for its potential use in high-density energetic materials . Some of these salts exhibit reasonable physical properties, such as good thermal stability, reasonable impact sensitivities, and excellent specific impulses . Therefore, it is a promising candidate for future research and development in this field .

特性

IUPAC Name |

(1-phenyltetrazol-5-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c8-9-7-10-11-12-13(7)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVQGLYZNIVKCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314325 |

Source

|

| Record name | 5-hydrazino-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydrazino-1-phenyl-1H-tetrazole | |

CAS RN |

5533-43-7 |

Source

|

| Record name | 5533-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydrazino-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。